4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a nitro group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-methyl-3-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide .
Scientific Research Applications
4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Shares similar functional groups but differs in its overall structure and reactivity.
N-phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethyl group and sulfonamide group but lacks the nitro group.
Uniqueness
The presence of both the nitro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c1-9-2-7-12(8-13(9)19(20)21)24(22,23)18-11-5-3-10(4-6-11)14(15,16)17/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGDVPLHIMGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387979 | |
Record name | 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646039-84-1 | |
Record name | 4-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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